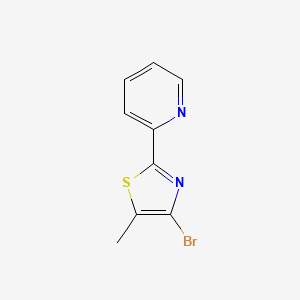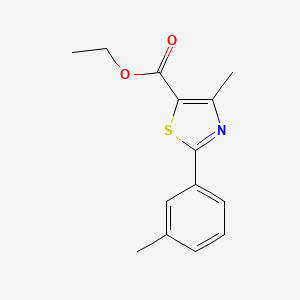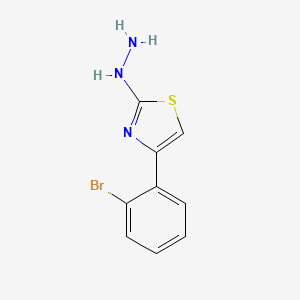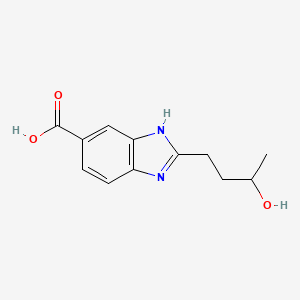
2-(3-Hydroxy-butyl)-1H-benzoimidazole-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Hydroxy-butyl)-1H-benzoimidazol-5-carbonsäure ist eine organische Verbindung, die zur Klasse der Benzimidazolderivate gehört. Diese Verbindung ist durch das Vorhandensein eines Benzimidazolrings gekennzeichnet, der eine kondensierte bicyclische Struktur ist, die aus einem Benzolring und einem Imidazolring besteht. Die Verbindung weist außerdem eine Hydroxybutyl-Seitenkette und eine Carbonsäure-Funktionelle Gruppe auf.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-(3-Hydroxy-butyl)-1H-benzoimidazol-5-carbonsäure kann durch verschiedene Synthesewege erreicht werden. Ein übliches Verfahren beinhaltet die Kondensation von o-Phenylendiamin mit einem geeigneten Carbonsäurederivat, gefolgt von der Einführung der Hydroxybutyl-Seitenkette. Die Reaktionsbedingungen umfassen typischerweise:
Kondensationsreaktion: o-Phenylendiamin wird mit einem Carbonsäurederivat wie 5-Carbonsäurechlorid in Gegenwart einer Base wie Triethylamin umgesetzt. Die Reaktion wird in einem organischen Lösungsmittel wie Dichlormethan bei Raumtemperatur durchgeführt.
Einführung der Hydroxybutyl-Seitenkette: Das Zwischenprodukt wird dann einer nukleophilen Substitutionsreaktion mit 3-Chlorbutanol in Gegenwart einer Base wie Kaliumcarbonat unterzogen. Die Reaktion wird typischerweise in einem polaren aprotischen Lösungsmittel wie Dimethylformamid bei erhöhten Temperaturen durchgeführt.
Industrielle Produktionsverfahren
In industrieller Umgebung kann die Produktion von 2-(3-Hydroxy-butyl)-1H-benzoimidazol-5-carbonsäure optimierte Reaktionsbedingungen beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies kann die Verwendung von kontinuierlichen Durchflussreaktoren, die automatische Steuerung von Reaktionsparametern und Reinigungstechniken wie Umkristallisation oder Chromatographie umfassen.
Chemische Reaktionsanalyse
Arten von Reaktionen
2-(3-Hydroxy-butyl)-1H-benzoimidazol-5-carbonsäure kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Hydroxybutyl-Seitenkette kann zu einem entsprechenden Keton oder Aldehyd oxidiert werden, indem Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid verwendet werden.
Reduktion: Die Carbonsäuregruppe kann zu einem Alkohol reduziert werden, indem Reduktionsmittel wie Lithiumaluminiumhydrid verwendet werden.
Substitution: Der Benzimidazolring kann elektrophile Substitutionsreaktionen wie Nitrierung oder Halogenierung eingehen, indem Reagenzien wie Salpetersäure oder Halogene verwendet werden.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in einer wässrigen Lösung bei Raumtemperatur.
Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether bei niedrigen Temperaturen.
Substitution: Salpetersäure in Schwefelsäure für die Nitrierung bei niedrigen Temperaturen.
Hauptprodukte, die gebildet werden
Oxidation: Bildung von 2-(3-Oxo-butyl)-1H-benzoimidazol-5-carbonsäure.
Reduktion: Bildung von 2-(3-Hydroxy-butyl)-1H-benzoimidazol-5-methanol.
Substitution: Bildung von 2-(3-Hydroxy-butyl)-1H-benzoimidazol-5-nitrocarbonsäure.
Wissenschaftliche Forschungsanwendungen
2-(3-Hydroxy-butyl)-1H-benzoimidazol-5-carbonsäure hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Baustein für die Synthese komplexerer organischer Moleküle und als Ligand in der Koordinationschemie verwendet.
Biologie: Wird auf sein Potenzial als Enzymhemmer oder Modulator biologischer Pfade untersucht.
Medizin: Wird auf seine potenziellen therapeutischen Eigenschaften untersucht, einschließlich entzündungshemmender, antimikrobieller und krebshemmender Aktivitäten.
Industrie: Wird bei der Entwicklung von Spezialchemikalien, Pharmazeutika und Agrochemikalien eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 2-(3-Hydroxy-butyl)-1H-benzoimidazol-5-carbonsäure beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielen und Pfaden. Die Verbindung kann ihre Wirkungen ausüben, indem sie:
An Enzyme bindet: Hemmung oder Modulation der Aktivität von Enzymen, die an wichtigen biologischen Prozessen beteiligt sind.
Mit Rezeptoren interagiert: Bindung an zelluläre Rezeptoren und Beeinflussung von Signaltransduktionswegen.
Die Genexpression moduliert: Beeinflussung der Expression von Genen, die an Entzündungen, Zellproliferation und Apoptose beteiligt sind.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Hydroxy-butyl)-1H-benzoimidazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy-butyl side chain can be oxidized to form a corresponding ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nitric acid in sulfuric acid for nitration at low temperatures.
Major Products Formed
Oxidation: Formation of 2-(3-Oxo-butyl)-1H-benzoimidazole-5-carboxylic acid.
Reduction: Formation of 2-(3-Hydroxy-butyl)-1H-benzoimidazole-5-methanol.
Substitution: Formation of 2-(3-Hydroxy-butyl)-1H-benzoimidazole-5-nitrocarboxylic acid.
Wissenschaftliche Forschungsanwendungen
2-(3-Hydroxy-butyl)-1H-benzoimidazole-5-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of specialty chemicals, pharmaceuticals, and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-(3-Hydroxy-butyl)-1H-benzoimidazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes involved in inflammation, cell proliferation, and apoptosis.
Vergleich Mit ähnlichen Verbindungen
2-(3-Hydroxy-butyl)-1H-benzoimidazol-5-carbonsäure kann mit anderen Benzimidazolderivaten verglichen werden, wie zum Beispiel:
2-(2-Hydroxy-ethyl)-1H-benzoimidazol-5-carbonsäure: Ähnliche Struktur, jedoch mit einer kürzeren Hydroxyethyl-Seitenkette.
2-(3-Hydroxy-propyl)-1H-benzoimidazol-5-carbonsäure: Ähnliche Struktur, jedoch mit einer Hydroxypropyl-Seitenkette.
2-(4-Hydroxy-butyl)-1H-benzoimidazol-5-carbonsäure: Ähnliche Struktur, jedoch mit einer längeren Hydroxybutyl-Seitenkette.
Eigenschaften
Molekularformel |
C12H14N2O3 |
|---|---|
Molekulargewicht |
234.25 g/mol |
IUPAC-Name |
2-(3-hydroxybutyl)-3H-benzimidazole-5-carboxylic acid |
InChI |
InChI=1S/C12H14N2O3/c1-7(15)2-5-11-13-9-4-3-8(12(16)17)6-10(9)14-11/h3-4,6-7,15H,2,5H2,1H3,(H,13,14)(H,16,17) |
InChI-Schlüssel |
NUEQRBGDMHCABN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCC1=NC2=C(N1)C=C(C=C2)C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-Fluorophenethyl)benzo[d][1,3]dioxol-5-amine hydrochloride](/img/structure/B11769975.png)
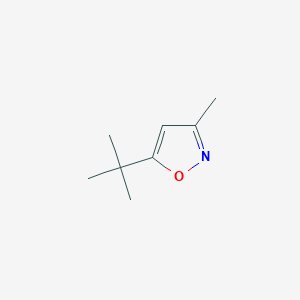
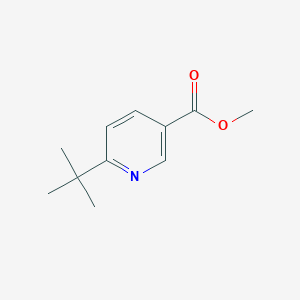

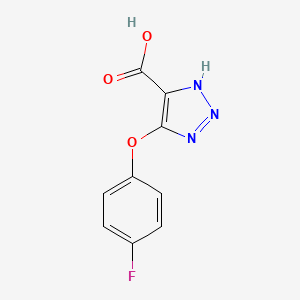
![3-amino-N-(2-chlorophenyl)-4-(4-chlorophenyl)-6-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11770009.png)
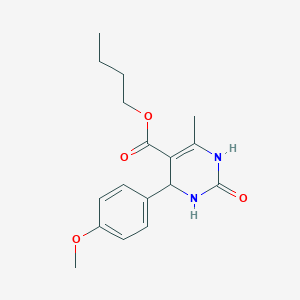
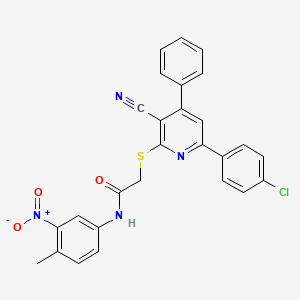
![(4-([1,1'-Biphenyl]-4-YL)-1H-imidazol-2-YL)methanamine](/img/structure/B11770023.png)
![2-[(1r,3s,5R,7S)-3-phenyladamantan-1-yl]acetic acid](/img/structure/B11770026.png)

